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Compound of Interest

N,N-dicyclohexyl-2-
Compound Name:
fluorobenzamide

cat. No.: B7882386

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

N,N-dicyclohexyl-2-fluorobenzamide is a research chemical belonging to the class of N-
substituted benzamides. While specific biological data for this compound is limited, its structural
features—a fluorinated benzene ring and bulky dicyclohexyl amide substituents—suggest
potential applications in medicinal chemistry and drug discovery. The fluorine substitution can
enhance metabolic stability and binding affinity, while the dicyclohexyl groups contribute to
lipophilicity, potentially influencing membrane permeability and target engagement.

These application notes provide a summary of the known properties of N,N-dicyclohexyl-2-
fluorobenzamide, a detailed protocol for its synthesis based on analogous compounds, and
hypothesized research applications with corresponding experimental protocols. The proposed
applications are derived from the activities of structurally related molecules and are intended to
serve as a starting point for further investigation.

Chemical and Physical Properties
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Property Value Source
CAS Number 574715-85-8 [1]
Molecular Formula C19H26FNO [1]
Molecular Weight 303.42 g/mol [1]
White to off-white solid
Appearance .
(predicted)
Soluble in organic solvents
- such as DMSO, DMF, and
Solubility

dichloromethane. Insoluble in

water (predicted).

Synthesis Protocol

The following protocol describes the synthesis of N,N-dicyclohexyl-2-fluorobenzamide from

2-fluorobenzoyl chloride and dicyclohexylamine. This method is adapted from established

procedures for the synthesis of related N-substituted benzamides.

Materials:
» 2-fluorobenzoyl chloride
e Dicyclohexylamine

 Triethylamine (EtsN) or other suitable base

e Anhydrous dichloromethane (DCM) or chloroform (CHCIs)

e 1 M Hydrochloric acid (HCI)
o Saturated sodium bicarbonate (NaHCOs) solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
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e Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:

o Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous
dichloromethane.

o Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of
2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the
stirred reaction mixture.

e Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or
until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

o Workup:
o Quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCI, saturated
NaHCOs solution, and brine.

o Dry the organic layer over anhydrous MgSQOa4 or NazSOa.
 Purification:
o Filter off the drying agent and concentrate the organic phase under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexane) to afford N,N-dicyclohexyl-2-
fluorobenzamide.

o Characterization: Confirm the identity and purity of the final product using *H NMR, 3C NMR,
and mass spectrometry.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of N,N-dicyclohexyl-2-fluorobenzamide.
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Potential Research Applications

Based on the biological activities of structurally related fluorobenzamides and
dicyclohexylamides, the following research applications for N,N-dicyclohexyl-2-
fluorobenzamide are proposed.

Anticancer Research: EGFR/HDAC3 Dual Inhibition

A recent study identified N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of the
Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are
implicated in the progression of triple-negative breast cancer.[2] The 2-fluorobenzamide moiety
was found to be crucial for interacting with the active site of HDAC3.[2] Given its structural
similarity, N,N-dicyclohexyl-2-fluorobenzamide could be investigated for similar dual
inhibitory activity.
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Caption: Hypothesized dual inhibition of EGFR and HDAC3 signaling pathways.
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Experimental Protocol: In Vitro Kinase and Deacetylase Assays
o EGFR Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):
o Prepare a dilution series of N,N-dicyclohexyl-2-fluorobenzamide in assay buffer.

o Add the compound, EGFR kinase, a fluorescently labeled ATP tracer, and an anti-tag

antibody to a microplate.
o Incubate at room temperature for 1 hour.
o Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

o Calculate the ICso value by plotting the inhibition percentage against the compound
concentration.

o HDAC3 Deacetylase Assay (e.g., Fluor-de-Lys® Assay):
o Prepare a dilution series of N,N-dicyclohexyl-2-fluorobenzamide in assay buffer.

o Add the compound, purified HDAC3 enzyme, and a fluorogenic acetylated peptide
substrate to a microplate.

o Incubate at 37 °C for a specified time.

o Add a developer solution to stop the reaction and generate a fluorescent signal.
o Read the fluorescence intensity.

o Calculate the ICso value.

Comparative ICso Data for Related Compounds
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Compound Target ICso0 Cell Line Reference

Compound 38
(N-benzyl-2-

) EGFR 20.34 nM - [2]
fluorobenzamide

derivative)

Compound 38
(N-benzyl-2-

_ HDAC3 1.09 uM - [2]
fluorobenzamide

derivative)

Chidamide HDAC3 - MDA-MB-231 2]

Antimicrobial Research: FtsZ Inhibition

Benzamide derivatives have been identified as inhibitors of the bacterial cell division protein
FtsZ, a promising target for novel antibiotics.[3] These inhibitors disrupt the formation of the Z-
ring, which is essential for bacterial cytokinesis, leading to filamentation and cell death. The
fluorobenzamide scaffold could be a starting point for developing FtsZ inhibitors.

Proposed Mechanism of Action
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Caption: Hypothesized inhibition of bacterial cell division via FtsZ polymerization.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

o Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus
aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

o Compound Preparation: Prepare a stock solution of N,N-dicyclohexyl-2-fluorobenzamide
in DMSO. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth
(CAMHB).

¢ Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard
and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay

wells.
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o Assay: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the
serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

e Incubation: Incubate the plates at 37 °C for 18-24 hours.

» Reading Results: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth.

Comparative MIC Data for Related Benzamide Compounds

Compound Organism MIC (pg/mL) Reference
FZ95 (Benzodioxane-

. MRSA 0.25 [3]
benzamide)
FZ100
(Benzodioxane- MRSA 0.1 [3]
benzamide)
PC190723 S. aureus 1 [3]

Agrochemical Research: Insecticidal Activity

Diamide insecticides, such as chlorantraniliprole, are known to target insect ryanodine
receptors, leading to uncontrolled calcium release and paralysis.[4] While N,N-dicyclohexyl-2-
fluorobenzamide is a monoamide, related N-substituted benzamides have also been explored
for insecticidal properties.[5] This compound could be screened for activity against common
agricultural pests.

Experimental Protocol: Insecticidal Bioassay (e.g., Leaf-Dip Method)

e Insect Species: Use a relevant insect pest, such as the diamondback moth (Plutella
xylostella) or oriental armyworm (Mythimna separata).

e Compound Preparation: Prepare a series of concentrations of N,N-dicyclohexyl-2-
fluorobenzamide in an appropriate solvent with a surfactant.
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» Application: Dip cabbage or corn leaf discs into the test solutions for 10-30 seconds and
allow them to air dry.

o Exposure: Place the treated leaf discs into petri dishes lined with moist filter paper. Introduce
a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.

 Incubation: Maintain the dishes at a controlled temperature and humidity for 48-72 hours.

o Assessment: Record larval mortality at specified time points. Calculate the LCso (lethal
concentration for 50% of the population).

Comparative LCso Data for Related Insecticides

Compound Organism LCso (mgl/L) Reference

Chlorantraniliprole M. separata ~0.8 (for 80% activity)  [6]

Compound 19
o P. xylostella <0.125 [4]
(Anthranilic diamide)

Safety and Handling

o General Precautions: Handle N,N-dicyclohexyl-2-fluorobenzamide in a well-ventilated
area, preferably in a chemical fume hood.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

» Toxicology: The toxicological properties of this compound have not been fully investigated.
Assume it is hazardous and avoid direct contact, inhalation, and ingestion.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Disclaimer: The application notes and protocols provided are for informational purposes only
and are based on the analysis of structurally similar compounds. The specific biological
activities and optimal experimental conditions for N,N-dicyclohexyl-2-fluorobenzamide have
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not been empirically determined and must be established through rigorous experimentation.
Researchers should exercise appropriate caution and conduct their own validation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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